molecular formula C21H27NO2 B4766463 4-tert-butylcyclohexyl 1-naphthylcarbamate

4-tert-butylcyclohexyl 1-naphthylcarbamate

Cat. No. B4766463
M. Wt: 325.4 g/mol
InChI Key: VASRDAYDPYGMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butylcyclohexyl 1-naphthylcarbamate, also known as TCNQ or NTCB, is a chemical compound widely used in scientific research. It is an organic semiconductor that has been used in a variety of applications, including electronic devices, sensors, and as a model system for studying charge transfer processes.

Scientific Research Applications

4-tert-butylcyclohexyl 1-naphthylcarbamate has been used in a wide range of scientific research applications, including as an organic semiconductor in electronic devices such as field-effect transistors and solar cells. It has also been used as a model system for studying charge transfer processes in organic materials, as well as in the development of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 4-tert-butylcyclohexyl 1-naphthylcarbamate is related to its ability to act as an electron acceptor. When 4-tert-butylcyclohexyl 1-naphthylcarbamate is exposed to light or other forms of energy, it can accept electrons from nearby molecules, leading to the formation of a charged species known as a radical ion. This process can lead to changes in the electronic properties of the material, which can be used for a variety of applications.
Biochemical and Physiological Effects:
While 4-tert-butylcyclohexyl 1-naphthylcarbamate is not typically used in biological systems, there have been some studies investigating its potential effects on living organisms. One study found that exposure to 4-tert-butylcyclohexyl 1-naphthylcarbamate led to changes in the expression of genes related to oxidative stress and inflammation in zebrafish embryos. However, more research is needed to fully understand the potential biochemical and physiological effects of 4-tert-butylcyclohexyl 1-naphthylcarbamate.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butylcyclohexyl 1-naphthylcarbamate in scientific research is its well-characterized electronic properties, which make it a useful model system for studying charge transfer processes. Additionally, 4-tert-butylcyclohexyl 1-naphthylcarbamate is relatively easy to synthesize and can be used in a variety of applications. However, one limitation of using 4-tert-butylcyclohexyl 1-naphthylcarbamate is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for 4-tert-butylcyclohexyl 1-naphthylcarbamate research, including the development of new electronic devices and sensors, as well as the investigation of its potential biological effects. Additionally, researchers may explore the use of 4-tert-butylcyclohexyl 1-naphthylcarbamate in combination with other materials to create new hybrid materials with unique properties. Overall, the versatility and well-characterized properties of 4-tert-butylcyclohexyl 1-naphthylcarbamate make it a promising area of research for the future.

properties

IUPAC Name

(4-tert-butylcyclohexyl) N-naphthalen-1-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-21(2,3)16-11-13-17(14-12-16)24-20(23)22-19-10-6-8-15-7-4-5-9-18(15)19/h4-10,16-17H,11-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASRDAYDPYGMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylcyclohexyl naphthalen-1-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butylcyclohexyl 1-naphthylcarbamate
Reactant of Route 2
Reactant of Route 2
4-tert-butylcyclohexyl 1-naphthylcarbamate
Reactant of Route 3
Reactant of Route 3
4-tert-butylcyclohexyl 1-naphthylcarbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-tert-butylcyclohexyl 1-naphthylcarbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-tert-butylcyclohexyl 1-naphthylcarbamate
Reactant of Route 6
Reactant of Route 6
4-tert-butylcyclohexyl 1-naphthylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.